3-Bromo-4-(dimethylamino)pyridine 1-oxide
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Overview
Description
3-Bromo-4-(dimethylamino)pyridine 1-oxide is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and dimethylamino substituents, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(dimethylamino)pyridine 1-oxide typically involves the bromination of 4-(dimethylamino)pyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(dimethylamino)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the bromine or dimethylamino groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .
Scientific Research Applications
3-Bromo-4-(dimethylamino)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)pyridine 1-oxide involves its interaction with various molecular targets. The bromine and dimethylamino groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound without the bromine substituent, commonly used as a nucleophilic catalyst.
3-Bromo-4-aminopyridine: Similar structure but with an amino group instead of a dimethylamino group.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-N,N-dimethyl-1-oxidopyridin-1-ium-4-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-9(2)7-3-4-10(11)5-6(7)8/h3-5H,1-2H3 |
InChI Key |
UQKZKHKUBGLPHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=[N+](C=C1)[O-])Br |
Origin of Product |
United States |
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